An In-Depth Technical Guide to 5-Isopropoxy-2-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Isopropoxy-2-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Isopropoxy-2-methylaniline, a key aromatic amine intermediate. The document details its chemical and physical properties, provides a robust, field-proven synthetic protocol, outlines methods for its analytical characterization, and discusses its relevance and applications within the pharmaceutical and drug development sectors.
Core Molecular Attributes
5-Isopropoxy-2-methylaniline is a substituted aniline derivative featuring a methyl group at the 2-position and an isopropoxy group at the 5-position of the benzene ring. These substitutions impart specific steric and electronic properties that make it a valuable building block in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| CAS Number | 918445-10-0 |
Synthesis of 5-Isopropoxy-2-methylaniline
The synthesis of 5-Isopropoxy-2-methylaniline is most effectively achieved through a two-step process commencing with the commercially available 2-methyl-5-nitrophenol. The methodology involves an initial Williamson ether synthesis followed by the reduction of the nitro group. This approach is favored for its high yields and the relative ease of purification of the intermediate and final products.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Figure 1: Synthetic workflow for 5-Isopropoxy-2-methylaniline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Isopropoxy-1-methyl-2-nitrobenzene
This step involves the alkylation of the hydroxyl group of 2-methyl-5-nitrophenol with 2-isopropyl bromide.
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Rationale: The Williamson ether synthesis is a reliable and high-yielding method for the formation of ethers. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate that readily undergoes nucleophilic substitution with the alkyl halide. Acetone is an ideal solvent as it is polar aprotic, facilitating the reaction while being easily removable.
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Procedure:
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To a solution of 2-methyl-5-nitrophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
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Stir the mixture at room temperature for 30 minutes.
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Add 2-isopropyl bromide (1.2 eq.) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Isopropoxy-1-methyl-2-nitrobenzene as a solid.
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Step 2: Synthesis of 5-Isopropoxy-2-methylaniline
The final step is the reduction of the nitro group of the intermediate to an amine.
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Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines.[1] Palladium on carbon is a highly effective and commonly used catalyst for this transformation. Ethanol is a suitable solvent that is inert under the reaction conditions and readily dissolves the starting material.
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Procedure:
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Dissolve 4-Isopropoxy-1-methyl-2-nitrobenzene (1.0 eq.) in ethanol in a hydrogenation vessel.
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Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
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Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is completely consumed.
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Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to afford 5-Isopropoxy-2-methylaniline. The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography if necessary.
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Physicochemical and Spectroscopic Characterization
The structural confirmation and purity assessment of 5-Isopropoxy-2-methylaniline are critical. The following are the expected analytical data.
Physical Properties
| Property | Predicted/Typical Value |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | Not experimentally determined, estimated to be >200 °C |
| Melting Point | Not experimentally determined |
Note: Experimental physical properties for this specific isomer are not widely reported in the literature. The values provided are based on the general properties of substituted anilines.[2][3][4]
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. The expected signals for 5-Isopropoxy-2-methylaniline are as follows:
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A singlet corresponding to the methyl protons (-CH₃) at approximately 2.1-2.3 ppm.
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A doublet for the six protons of the isopropyl methyl groups (-(CH₃)₂) at around 1.3 ppm.
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A septet for the methine proton of the isopropyl group (-CH-) at approximately 4.4-4.6 ppm.
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Signals in the aromatic region (6.5-7.2 ppm) corresponding to the three protons on the benzene ring.
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A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:
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A signal for the methyl carbon at around 17-20 ppm.
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A signal for the isopropyl methyl carbons at approximately 22 ppm.
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A signal for the isopropyl methine carbon around 70 ppm.
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Multiple signals in the aromatic region (110-155 ppm) for the six carbons of the benzene ring.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands for 5-Isopropoxy-2-methylaniline include:
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N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine).
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C-H stretching vibrations of the aromatic and aliphatic groups around 2850-3100 cm⁻¹.
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C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
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C-O stretching of the ether linkage around 1200-1250 cm⁻¹.
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C-N stretching in the 1250-1350 cm⁻¹ region.
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 5-Isopropoxy-2-methylaniline will show a molecular ion peak (M⁺) at m/z = 165.
Applications in Drug Development
Substituted anilines are a cornerstone of medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceutical agents.[5] The specific substitution pattern of 5-Isopropoxy-2-methylaniline makes it a valuable precursor for creating molecules with tailored pharmacological profiles.
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Scaffold for Kinase Inhibitors: The aniline moiety can act as a key pharmacophore, forming hydrogen bonds with the hinge region of protein kinases. The isopropoxy and methyl groups can be directed towards specific hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity. The synthesis of compounds like 5-(Ethylsulfonyl)-2-methoxyaniline, a fragment in numerous VEGFR2 inhibitors, highlights the importance of such substituted anilines in developing anti-cancer therapeutics.[6]
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Modulation of Physicochemical Properties: The isopropoxy group can enhance the lipophilicity of a drug candidate, which can improve its membrane permeability and oral bioavailability. The methyl group can influence the metabolic stability of the molecule by blocking potential sites of oxidation.
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Lead Optimization: In drug discovery programs, 5-Isopropoxy-2-methylaniline can be used to systematically probe structure-activity relationships (SAR). By incorporating this building block, medicinal chemists can fine-tune the electronic and steric properties of a lead compound to optimize its efficacy and safety profile.
Safety and Handling
As with all aniline derivatives, 5-Isopropoxy-2-methylaniline should be handled with appropriate safety precautions. It is presumed to be toxic upon inhalation, ingestion, and skin contact.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-Isopropoxy-2-methylaniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is straightforward, and its structure offers multiple points for diversification, making it an attractive building block for the creation of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
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